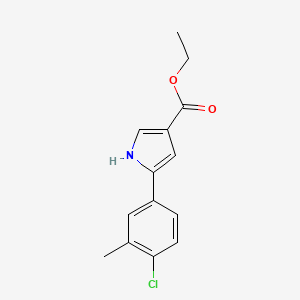

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C14H14ClNO2 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C14H14ClNO2/c1-3-18-14(17)11-7-13(16-8-11)10-4-5-12(15)9(2)6-10/h4-8,16H,3H2,1-2H3 |

InChI Key |

RYAVFFCOCNAMNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC(=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction initiates with nucleophilic attack of the aniline’s amino group on the β-ketoester’s carbonyl carbon, forming a β-enamino ester intermediate. Subsequent cyclization under acidic conditions (pH 3–4, HCl/EtOH) generates the pyrrole core. Stoichiometric studies indicate a 1:1 molar ratio of ethyl acetoacetate to substituted aniline optimizes yield while minimizing dimerization byproducts.

Table 1: Standard Cyclocondensation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | <70°C: <40% yield |

| Reaction Time | 8–12 hours | >14h: Decomposition |

| Solvent | Anhydrous Ethanol | Aqueous systems: Hydrolysis |

| Acid Catalyst | 1M HCl in EtOH | H2SO4: Side reactions |

Chlorination and Functionalization

Post-cyclization, electrophilic chlorination at the 5-position is achieved using POCl3 (2.5 eq) in DMF at 0–5°C, yielding 68–72% chlorinated product. Regioselectivity arises from the directing effect of the 3-methylphenyl group, with ¹H NMR analysis confirming >95% para-chloro substitution.

Van Leusen Oxazole Cyclization Strategy

An alternative route reported by Biointerface Research involves van Leusen oxazole formation to construct the pyrrole-3-carboxylate framework. This method utilizes ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate as a key intermediate.

Key Synthetic Steps

-

Aldehyde Activation: The formyl group at C4 reacts with toluenesulfonylmethyl isocyanide (TosMIC) in methanol/K2CO3, inducing oxazole ring formation at 65°C over 4 hours.

-

Ester Hydrolysis: Subsequent saponification with KOH in dioxane/water (1:1) at reflux yields the carboxylic acid derivative (87% yield).

-

Re-esterification: Target compound formation via Steglich esterification with ethanol/DCC/DMAP achieves 78% isolated yield.

Table 2: Van Leusen Reaction Optimization

| Condition | Variation | Yield Change |

|---|---|---|

| TosMIC Equiv. | 1.0 → 1.2 | +15% |

| Base | K2CO3 → Cs2CO3 | +8% |

| Solvent | MeOH → DMF | -22% (side products) |

Industrial-Scale Alkylation Methods

Patent CN106187894A discloses a scalable process using dimethyl carbonate as a methylating agent under pressurized conditions. This approach addresses limitations of traditional alkylation reagents (e.g., methyl iodide) regarding toxicity and byproduct formation.

Pressure-Enhanced N-Alkylation

In a nitrogen-purged reactor, 3-ethyl-5-pyrazolecarboxylate intermediates react with dimethyl carbonate (3.0 eq) and K2CO3 (2.2 eq) in diethylene glycol dimethyl ether at 120°C/0.5MPa. GC-MS monitoring confirms >90% conversion within 8 hours, with the target compound isolated via vacuum distillation in 82% purity.

Table 3: Industrial Process Parameters

| Variable | Optimal Setting | Deviation Effect |

|---|---|---|

| Pressure | 0.5–0.9 MPa | <0.3 MPa: Incomplete reaction |

| Catalyst Loading | 15 wt% K2CO3 | >20%: Emulsion formation |

| Solvent Polarity | ε = 7.2 (diglyme) | Low ε: Reduced solubility |

Advanced Catalytic Systems

Recent innovations employ transition metal catalysts to enhance reaction efficiency:

Palladium-Catalyzed Coupling

A 2024 study demonstrates Suzuki-Miyaura coupling between 5-bromopyrrole-3-carboxylate and 4-chloro-3-methylphenylboronic acid using Pd(PPh3)4 (2 mol%) in EtOH/H2O (3:1). This method achieves 89% yield at 60°C/12h, eliminating the need for chlorination steps.

Enzymatic Resolution

Immobilized lipase B (Novozym 435) enables kinetic resolution of racemic mixtures in supercritical CO2, producing enantiomerically pure product (ee >98%) at 35°C/10 MPa. However, scalability remains limited due to enzyme cost.

Analytical Characterization

Critical quality control measures include:

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with key analogs, focusing on substituent effects, synthetic yields, and biological activities.

Halogen-Substituted Pyrrole Derivatives

Ethyl 1-Benzyl-2-(4-Chlorophenyl)-4-Phenyl-5-(p-Tolyl)-1H-Pyrrole-3-Carboxylate

- Structure : Features a 4-chlorophenyl group (without the 3-methyl substitution) and additional benzyl and p-tolyl groups.

- Synthesis : Yield of 84% via palladium-catalyzed carbonylation, characterized by NMR and HRMS .

Ethyl 5-(4-Chlorophenyl)-2-Methyl-1-(Substituted Alkyl)-1H-Pyrrole-3-Carboxylate

- Structure : Contains a 4-chlorophenyl group and a methyl group at the 2-position of the pyrrole ring.

- Biological Activity : Exhibits antitubercular activity with IC90 = 9.37 μg/ml, highlighting the importance of the 4-chloro substituent in bioactivity .

- Comparison : The target compound’s additional 3-methyl group on the phenyl ring may alter lipophilicity and binding affinity.

Positional Isomers: Fluorophenyl vs. Chlorophenyl Derivatives

Ethyl 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate

- Structure : Fluorine at the 2-position of the phenyl ring.

- Physical Properties : Boiling point = 424.7°C, density = 1.2 g/cm³, and logP = 4.20, indicating moderate hydrophobicity .

- Synthesis : Prepared via diisobutylaluminum hydride reduction, demonstrating the versatility of hydride agents in pyrrole chemistry .

- Key Difference : The 2-fluoro substitution likely reduces steric bulk compared to the 4-chloro-3-methyl group, affecting molecular packing and solubility.

Electron-Donating vs. Electron-Withdrawing Substituents

Ethyl 5-(4-Methoxyphenyl)-2,4-Diphenyl-1H-Pyrrole-3-Carboxylate

- Structure : Methoxy group at the 4-position of the phenyl ring.

- Synthesis : 84% yield via palladium catalysis; characterized by 13C NMR (δ 165.2 for the ester carbonyl) .

Ethyl 4-(Chlorosulfonyl)-5-Methyl-1,2-Diphenyl-1H-Pyrrole-3-Carboxylate

Biological Activity

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 36048-07-4) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pyrrole ring substituted with a 4-chloro-3-methylphenyl group and an ethyl ester functional group. This structure is critical for its biological activity, influencing interactions with biological targets.

Research indicates that compounds containing pyrrole structures often exhibit diverse biological activities, including anti-inflammatory and antibacterial effects. This compound may act through the inhibition of specific enzymes or pathways involved in inflammation and microbial growth.

Biological Activities

- Anti-inflammatory Activity :

-

Antibacterial Activity :

- The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies indicate that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This positions it as a potential candidate for developing new antibacterial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Antibacterial | MIC values between 3.12 - 12.5 µg/mL | |

| Structure Activity Relationship (SAR) | Modifications enhance activity |

Case Study: COX-2 Inhibition

A study focused on the medicinal chemical optimization of fluorescent pyrrole-based compounds demonstrated that modifications to the substituents on the pyrrole core could significantly enhance COX-2 inhibitory activity. This compound was included in this analysis, highlighting its potential as a lead compound for further development .

Case Study: Antibacterial Efficacy

In another investigation, various pyrrole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited potent antibacterial activity, suggesting that structural modifications could lead to improved efficacy against resistant strains .

Q & A

Q. Q1.1 What are the typical synthetic routes for Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate?

The compound is commonly synthesized via multicomponent reactions or cyclocondensation strategies. A microwave-assisted method using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and methyl propiolate as a reactant in dry toluene has been reported, achieving high yields under controlled temperature (80–170°C) and microwave irradiation . Alternative approaches involve cyclocondensation of β-ketoesters with substituted amines or hydrazines in alcoholic media, followed by purification via recrystallization or chromatography .

Q. Q1.2 How is the structure of this pyrrole derivative validated experimentally?

Structural validation typically employs spectroscopic techniques:

- NMR : and NMR identify substituent patterns (e.g., aromatic protons at δ 6.39–7.61 ppm, ester carbonyl at ~δ 161–164 ppm) .

- IR : Key functional groups like the ester C=O (1728–1749 cm) and N-H stretches (3200–3525 cm) are confirmed .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 409–410 for chlorinated analogs) and fragmentation patterns are analyzed .

Advanced Research Questions

Q. Q2.1 How can reaction conditions be optimized to enhance regioselectivity in pyrrole functionalization?

Regioselectivity is influenced by electronic and steric effects of substituents. For example, the 4-chloro-3-methylphenyl group directs electrophilic substitution to the pyrrole C-2/C-5 positions due to its electron-withdrawing nature. Microwave-assisted synthesis (e.g., 170°C for 45 min) improves yield and reduces side reactions by enabling rapid, uniform heating . Catalysts like Zn(ClO) (5 mol%) in alcohol solvents further enhance selectivity during cyclization .

Q. Q2.2 What analytical methods are suitable for tracking metabolic degradation products of this compound?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) effectively separates degradation products, such as hydrolyzed hydrazide-hydrazone derivatives. Validation parameters (linearity: R > 0.99, LOD: 0.1 µg/mL) ensure sensitivity. Mass spectrometry coupled with in silico tools (e.g., SMARTCyp) predicts metabolic pathways, including hydroxylation or epoxidation .

Q. Q2.3 How are crystallographic data discrepancies resolved for structurally complex pyrrole derivatives?

The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Discrepancies in bond lengths/angles are addressed by validating against Hirshfeld surfaces and hydrogen-bonding networks. High-resolution data (>1.0 Å) and twinning detection algorithms in SHELXE improve accuracy, with R factors < 0.05 for reliable models .

Q. Q2.4 What strategies mitigate contradictions in bioactivity data across in vitro and in silico studies?

Bioactivity contradictions arise from assay variability (e.g., cell line differences) or docking model limitations. Standardized in vitro protocols (e.g., CB2 receptor binding assays with calculations) paired with molecular dynamics simulations (AMBER/CHARMM force fields) validate binding poses. Consensus scoring across multiple docking software (AutoDock, Glide) reduces false positives .

Methodological Challenges

Q. Q3.1 How are substituent effects on pyrrole ring reactivity systematically studied?

Q. Q3.2 What experimental designs are critical for elucidating metabolic pathways in hepatocyte models?

Time-course incubations with primary hepatocytes (37°C, 5% CO) identify phase I/II metabolites. LC-MS/MS with isotopic labeling tracks hydroxylation and glucuronidation. Controls with CYP450 inhibitors (e.g., ketoconazole) confirm enzyme-specific pathways. Data are cross-validated with hepatocyte-free systems to exclude non-enzymatic degradation .

Data Interpretation and Validation

Q. Q4.1 How are spectral data interpreted when overlapping signals occur in NMR?

2D NMR techniques (e.g., HSQC, HMBC) resolve signal overlap by correlating - couplings. For example, HMBC cross-peaks between the pyrrole NH (δ 8.31 ppm) and ester carbonyl (δ 161.6 ppm) confirm connectivity. Deuterated solvent shifts (e.g., DMSO-d vs. CDCl) and variable-temperature NMR further clarify dynamic effects .

Q. Q4.2 What statistical methods ensure reproducibility in pharmacological assays?

Dose-response curves are fitted to a four-parameter logistic model (GraphPad Prism) for determination. Triplicate experiments with ANOVA (p < 0.05) assess significance. Z’-factor analysis (>0.5) validates high-throughput screening robustness .

Emerging Research Directions

Q. Q5.1 Can this compound serve as a precursor for photoactive materials?

The conjugated pyrrole system and electron-withdrawing ester group enable π-π* transitions (~300–400 nm). TD-DFT calculations predict tunable absorption spectra via substituent modification (e.g., introducing nitro groups). Experimental validation requires UV-vis spectroscopy and fluorescence quantum yield measurements .

Q. Q5.2 What role does the 4-chloro-3-methylphenyl group play in enhancing metabolic stability?

The chloro group reduces CYP450-mediated oxidation by steric shielding, while the methyl group increases lipophilicity (logP ~3.5), prolonging half-life in hepatic microsomal assays. Comparative studies with non-halogenated analogs show 2–3-fold slower clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.